Synthesis and characterization of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride
Synthesis and characterization of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride
An In-Depth Technical Guide for the Synthesis and Characterization of 5-Chloro-2-methyl-2H-isothiazol-3-one Hydrochloride
Abstract
5-Chloro-2-methyl-2H-isothiazol-3-one, commonly known as Chloromethylisothiazolinone (CMIT), is a potent biocide and preservative with extensive applications in industrial and consumer products.[1][] Its hydrochloride salt ensures stability and water solubility, enhancing its utility. This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride for researchers, scientists, and professionals in drug development and chemical manufacturing. We delve into the mechanistic underpinnings of the synthesis, offer a detailed experimental protocol, and outline a robust analytical workflow for structural verification and purity assessment.
Introduction: Significance and Mechanism of Action
Isothiazolinones represent a critical class of heterocyclic compounds valued for their broad-spectrum antimicrobial activity.[3] They are widely incorporated into water-based solutions like paints, cosmetics, and industrial process water to prevent microbial growth.[4][5] The subject of this guide, 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, is the active chlorinated component frequently combined with 2-methyl-4-isothiazolin-3-one (MIT) in commercial formulations such as Kathon™.[1][6]
The biocidal efficacy of isothiazolinones stems from their ability to rapidly inhibit essential life-sustaining enzymes within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in the active sites of enzymes, such as those in cysteine residues. This interaction leads to the formation of mixed disulfides, effectively deactivating the enzyme and disrupting critical metabolic pathways, ultimately leading to cell death.[1][6] Understanding its synthesis and characterization is paramount for ensuring product quality, efficacy, and safety, particularly given its potential to be a skin sensitizer at higher concentrations.[7][8]
Synthesis: A Mechanistic Approach
The predominant industrial synthesis of 5-Chloro-2-methyl-2H-isothiazol-3-one involves the chlorinative cyclization of a suitable 3-mercaptopropionamide precursor. The most common and economically viable route begins with readily available starting materials and proceeds through the formation of an N,N'-dimethyl-3,3'-dithiodipropionamide intermediate.
Causality of the Synthetic Strategy: The choice of a dithiodipropionamide intermediate is strategic. The disulfide bond is readily cleaved under chlorinating conditions to generate a sulfenyl chloride intermediate. This in-situ generation is critical for the subsequent intramolecular cyclization, where the amide nitrogen attacks the electrophilic sulfur, forming the core isothiazolinone ring. The chlorinating agent, typically chlorine gas or sulfuryl chloride (SO₂Cl₂), serves a dual purpose: it facilitates the ring closure and directly chlorinates the 5-position of the newly formed heterocyclic ring. The stoichiometry of the chlorinating agent is a critical process parameter; insufficient chlorination leads to a higher proportion of the non-chlorinated analogue (MIT), while excessive chlorination can result in the formation of the undesired 4,5-dichloro-2-methyl-4-isothiazolin-3-one byproduct.[9][10]
Caption: Overall synthesis workflow for 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride.
Detailed Experimental Protocol
This protocol is a representative laboratory-scale synthesis adapted from established industrial methods.[10][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | Purity | Notes |
| N,N'-dimethyl-3,3'-dithiodipropionamide | C₈H₁₆N₂O₂S₂ | >98% | Can be synthesized or purchased. |
| Sulfuryl Chloride | SO₂Cl₂ | >99% | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous | Reaction solvent. |
| Hydrochloric Acid | HCl | Conc. | For salt formation. |
| Diethyl Ether | (C₂H₅)₂O | Anhydrous | For precipitation. |
Step-by-Step Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), suspend N,N'-dimethyl-3,3'-dithiodipropionamide (1 equivalent) in anhydrous dichloromethane (DCM).
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Chlorination and Cyclization: Cool the suspension to 0-5°C using an ice bath. Add sulfuryl chloride (approximately 4-5 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. This slow addition is crucial to control the exothermic reaction and improve selectivity.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
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Work-up: Carefully quench the reaction by slowly adding water, ensuring the temperature is controlled. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-methyl-2H-isothiazol-3-one free base.
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Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with vigorous stirring.
-
Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive analysis.
Caption: A logical workflow for the analytical characterization of the final product.
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final product and quantifying any related impurities.[12][13]
HPLC Protocol
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm | Provides excellent separation for moderately polar heterocyclic compounds.[13] |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | A gradient elution is optimal for resolving the main peak from impurities.[13] |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 5 min | Ensures elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV Diode Array Detector (DAD) at 275 nm | The isothiazolinone ring has a strong UV absorbance maximum around 275 nm.[13] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Expected Outcome: The chromatogram should show a single major peak corresponding to the product. Purity is calculated based on the relative peak area, with a target of >98%.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods are employed to confirm that the chemical structure of the synthesized compound matches that of 5-Chloro-2-methyl-2H-isothiazol-3-one.
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Mass Spectrometry (MS): Electron Ionization MS (EI-MS) or Electrospray Ionization MS (ESI-MS) is used to confirm the molecular weight of the parent free base.
-
Expected Result: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the mass of C₄H₄ClNOS (MW: 149.60 g/mol ). The NIST mass spectrum shows characteristic fragmentation patterns.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. Deuterated solvents like DMSO-d₆ or CDCl₃ can be used.
-
¹H NMR: Expect two distinct signals: a singlet for the N-methyl (N-CH₃) protons and a singlet for the vinyl proton on the heterocyclic ring (-CH=).
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon (C=O), the two sp² carbons of the ring, and the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.
-
Expected Result: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the cyclic amide (lactam) is a key diagnostic peak.
-
Physical Properties
A summary of the key physical and chemical identifiers for the target compound.
Compound Data Summary
| Property | Value | Source(s) |
| Chemical Name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | [15] |
| CAS Number | 26530-03-0 | [15] |
| Molecular Formula | C₄H₅Cl₂NOS | [15] |
| Molecular Weight | 186.06 g/mol | [15] |
| Appearance | White to off-white solid | General |
| Melting Point (free base) | 54-55 °C | [8] |
Safety, Handling, and Storage
Hazard Profile: 5-Chloro-2-methyl-2H-isothiazol-3-one and its hydrochloride salt are classified as hazardous. The primary health concern is its potential as a strong skin sensitizer, which can cause allergic contact dermatitis even at low concentrations.[7] It is also acutely toxic by all routes of exposure.
Handling:
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Avoid latex gloves as the compound may penetrate them.
-
Avoid inhalation of dust or contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This guide has detailed a robust and reproducible pathway for the synthesis of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, grounded in established industrial chemistry. The causality behind the synthetic strategy, centered on a chlorinative cyclization, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow combining chromatography and spectroscopy has been presented, ensuring that researchers can confidently verify the purity and structural integrity of the final product. Strict adherence to the outlined protocols and safety measures is essential for the successful and safe synthesis of this important biocidal agent.
References
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(2019, October 29). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). National Institutes of Health. [Link]
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(n.d.). Chemical structures of methylisothiazolinone (MI), octylisothiazolinone (OIT), and benzisothiazolinone (MIT). ResearchGate. [Link]
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(n.d.). Reaction mass of 5-chloro-2-methyl-2h-isothiazol-3-one and 2-methyl-2h-isothiazol-3-one (3:1). OECD eChemPortal. [Link]
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